2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol is a synthetic organic compound that belongs to the class of pyrimidinols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with an isopropylamine to introduce the propan-2-yl group.
Introduction of Aminopyrrolidine: The intermediate product is then reacted with 3-aminopyrrolidine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the pyrimidine ring or the amino group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration as a potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminopyrrolidin-1-yl)-6-methylpyrimidin-4-ol
- 2-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-4-ol
Uniqueness
2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol may exhibit unique properties due to the presence of the propan-2-yl group, which could influence its biological activity, solubility, and overall chemical behavior compared to similar compounds.
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N4O/c1-7(2)9-5-10(16)14-11(13-9)15-4-3-8(12)6-15/h5,7-8H,3-4,6,12H2,1-2H3,(H,13,14,16) |
InChI Key |
ARQSOSFFYXXCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.